molecular formula C15H12O4 B12635261 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate CAS No. 919281-57-5

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate

Cat. No.: B12635261
CAS No.: 919281-57-5
M. Wt: 256.25 g/mol
InChI Key: GEXUKDSDECPYIV-UHFFFAOYSA-N
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Description

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate is a functionalized naphthoquinone derivative of significant interest in medicinal chemistry and chemical biology research. Compounds based on the 1,4-naphthoquinone scaffold are extensively investigated for their diverse biological activities, particularly in anticancer agent development. Related naphthoquinone derivatives have been explored as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . Furthermore, naphthoquinone scaffolds are known to participate in redox cycling, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells, leading to apoptosis and necroptosis in cancer cells . This makes them valuable tools for studying cancer cell metabolism and developing therapies that target the altered metabolic pathways, such as the Warburg effect, prevalent in many tumors . Researchers also utilize this family of compounds as key intermediates in complex synthetic routes, including Click Chemistry reactions, to build more sophisticated molecular architectures with enhanced biological properties . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

919281-57-5

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

1-(1,4-dioxonaphthalen-2-yl)prop-1-en-2-yl acetate

InChI

InChI=1S/C15H12O4/c1-9(19-10(2)16)7-11-8-14(17)12-5-3-4-6-13(12)15(11)18/h3-8H,1-2H3

InChI Key

GEXUKDSDECPYIV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=O)C2=CC=CC=C2C1=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate typically involves the reaction of 1,4-naphthoquinone with appropriate acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 1,4-naphthoquinone core and acetate/ester functionalities but differ in substituent type, position, and biological activity:

Table 1: Key Structural and Functional Differences
Compound Name Substituent Position & Group Key Functional Groups Biological Activity
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate (Target) C-2: Propenyl acetate 1,4-Naphthoquinone, acetate, alkene Data not provided in evidence
3-(3-Methylbut-1-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate (1) C-2: 3-Methylbutenyl acetate 1,4-Naphthoquinone, acetate, branched alkene Antiplasmodial (IC50: 0.8 µM vs. Plasmodium falciparum)
Acequinocyl (3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate) C-2: Dodecyl acetate 1,4-Naphthoquinone, long-chain alkyl acetate Acaricidal (Miticide)
Acetylshikonin [(R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate] C-2: Pentenyl acetate; C-5/C-8: Hydroxyl groups 1,4-Naphthoquinone, acetate, hydroxyl, alkene Anticancer, anti-inflammatory
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl acetate C-2: Ethylamino acetate 1,4-Naphthoquinone, acetate, amine Antibacterial (Moderate activity vs. E. coli, S. aureus)
Key Observations:
  • Substituent Position: Acetate groups at C-2 are common, but substituent complexity (e.g., branched alkenes in compound 1 vs. long alkyl chains in acequinocyl ) dictates biological specificity.
  • Amine vs. Ester: The ethylamino acetate in 2-((1,4-dioxo...)ethyl acetate reduces antibacterial efficacy compared to non-acetylated precursors, likely due to reduced solubility or steric hindrance .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Target Compound Not reported ~290 (calculated) Expected: C=O (1680–1700 cm⁻¹), C-O (1250 cm⁻¹), alkene (1600 cm⁻¹)
3-(3-Methylbutenyl)-... acetate (1) Not reported 314.3 NMR (DMSO-d6): δ 1.8–2.1 (methyl), δ 5.3 (alkene protons)
Acequinocyl Not reported 416.5 Lipophilic (logP >5 due to dodecyl chain)
Acetylshikonin >250 330.3 IR: O-H (3400 cm⁻¹), C=O (1670 cm⁻¹); NMR: δ 2.1 (acetate)
2-((1,4-Dioxo...)ethyl acetate Not reported 263.2 IR: N-H (3300 cm⁻¹), C=O (1700 cm⁻¹); MS: m/z 263 [M+H]⁺
Key Observations:
  • Thermal Stability : High melting points (>250°C for Acetylshikonin) suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Lipophilicity: Acequinocyl’s dodecyl chain increases logP, favoring pesticidal activity via membrane disruption .

Biological Activity

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate, a compound characterized by its unique dioxo-dihydronaphthalene structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O4C_{15}H_{12}O_{4}. Its structure features a dioxonaphthalene moiety that is linked to a propene group through an acetate functional group. This structural arrangement is critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar dioxonaphthalene structures exhibit significant antimicrobial activity. For instance, derivatives of dioxonaphthalene have shown efficacy against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Microbial Strain Activity
Staphylococcus aureusInhibitory effects observed
Candida albicansSignificant antifungal activity

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Cytotoxicity Studies

Cytotoxic effects have been assessed in various cancer cell lines. Studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Apoptosis via caspase activation
MCF7 (breast cancer)20Cell cycle arrest

Case Studies

A notable study published in 2023 investigated the synthesis and biological activity of related compounds, revealing that derivatives of dioxonaphthalenes exhibited promising results in both antimicrobial and cytotoxic assays. These findings highlight the potential therapeutic applications of this compound in treating infections and cancers.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : By generating ROS, the compound can induce oxidative stress in target cells.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves coupling naphthoquinone derivatives with propargyl esters under acidic catalysis. For example, refluxing 1,4-naphthoquinone precursors with propargyl bromide in methanol/sulfuric acid (similar to 2,4-dichlorophenoxy acetate synthesis) yields intermediates, followed by acetylation . Optimization includes:
  • Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
  • Adjusting stoichiometry of propargyl bromide to minimize side products.
  • Purification via column chromatography (ethyl acetate/hexane gradients) to isolate the acetate derivative .

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the acetate moiety (δ ~2.1–2.3 ppm for CH₃CO) and conjugated naphthoquinone protons (δ ~6.5–8.5 ppm) .

  • X-ray Crystallography : Employ SHELXL for refinement, ensuring proper handling of twinning or high-resolution data. SHELXT automates space-group determination, critical for resolving planar naphthoquinone systems .

  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

    Example NMR Data :

    Proton Positionδ (ppm)Multiplicity
    Acetate CH₃2.15Singlet
    Quinone C-H7.2–8.3Multiplet

Q. What are the key stability considerations for this compound under varying pH, temperature, and solvent conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Naphthoquinones are prone to oxidation; store under inert gas (N₂/Ar) .
  • Photostability : Monitor UV-Vis absorbance changes (λ ~250–400 nm) under light exposure .
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) for long-term storage; use dichloromethane or ethyl acetate .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different antiparasitic assays?

  • Methodological Answer : Discrepancies may arise due to:
  • Strain-Specific Sensitivity : Test against multiple strains (e.g., Plasmodium falciparum 3D7 vs. Dd2) and use standardized IC₅₀ protocols .

  • Redox Interference : Naphthoquinones act as pro-oxidants; include controls for ROS scavengers (e.g., ascorbic acid) to isolate mechanisms .

  • Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation .

    Example IC₅₀ Data :

    Target OrganismIC₅₀ (µM)Cytotoxicity (LLC-MK2)Selectivity Index (SI)
    Trypanosoma cruzi1.83174.395.28
    Leishmania amazonensis9.65>200>20.7

Q. What computational strategies are effective for predicting and optimizing the binding affinity of this compound to cysteine proteases (e.g., cruzain)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cruzain’s catalytic triad (Cys25, His159, Asn175). Focus on hydrogen bonding with the acetate group and π-stacking with the naphthoquinone core .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs like 2-acetoxy-1,4-naphthoquinone to predict bioactivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers address discrepancies in crystallographic data refinement for naphthoquinone derivatives?

  • Methodological Answer : Common issues include:
  • Disorder in Acetate Groups : Use SHELXL’s PART and SUMP instructions to model alternative conformations .

  • Twinned Crystals : Apply TWIN/BASF commands in SHELXL for detwinning .

  • High R-Factors : Collect high-resolution data (≤1.0 Å) and refine anisotropically. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .

    Refinement Comparison :

    SoftwareResolution (Å)R-Factor (%)Features Handled
    SHELXL0.853.21Twinning, disorder
    SHELXS1.205.89Basic solutions

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